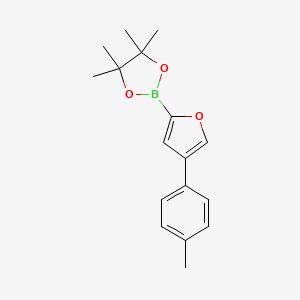

4-(4-Tolyl)furan-2-boronic acid pinacol ester

Description

4-(4-Tolyl)furan-2-boronic acid pinacol ester is a boronic ester derivative featuring a furan ring substituted with a 4-methylphenyl (tolyl) group at the 4-position and a pinacol boronate group at the 2-position. This compound is structurally related to other aryl- and heteroarylboronic esters, which are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceutical and materials chemistry .

For example, furan-2-boronic acid pinacol ester is synthesized via palladium-catalyzed coupling (86% yield) or iridium-catalyzed direct boration of furan (83% yield) . Introducing the 4-Tolyl group likely involves electrophilic substitution or cross-coupling of pre-functionalized furan intermediates.

Applications: Boronic esters like this are critical in drug development for modifying pharmacokinetic properties (e.g., lipophilicity from the tolyl group) and in polymer chemistry for creating dynamic covalent networks .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BO3/c1-12-6-8-13(9-7-12)14-10-15(19-11-14)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTGUHHEMVUAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401145607 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-63-6 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)-2-furanyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401145607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tolyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(4-Tolyl)furan-2-boronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, and in an organic solvent such as tetrahydrofuran or dichloromethane. The reaction can be represented as follows:

4-(4-Tolyl)furan-2-boronic acid+Pinacol→4-(4-Tolyl)furan-2-boronic acid pinacol ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tolyl)furan-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing a biaryl or styrene derivative.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran).

Protodeboronation: Protic acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: Corresponding hydrocarbons.

Scientific Research Applications

Synthetic Applications

The primary application of 4-(4-Tolyl)furan-2-boronic acid pinacol ester lies in its use as a reagent in various organic synthesis reactions:

- Suzuki-Miyaura Coupling : This reaction allows the formation of biaryl compounds by coupling aryl halides with boronic esters. The reaction typically involves:

- A palladium catalyst.

- Base (such as K_2CO_3).

- An appropriate solvent (like ethanol or water).

Reaction Mechanism

The mechanism involves several steps:

- Oxidative Addition : The palladium complex reacts with an aryl halide.

- Transmetalation : The boronic ester transfers its aryl group to the palladium complex.

- Reductive Elimination : The biaryl product is formed and released from the palladium.

Biological Activities

While specific biological activities for this compound are not extensively documented, compounds in this category often exhibit notable biological properties due to their structural characteristics:

- Enzyme Inhibition : Boronic acids are known for their potential as proteasome inhibitors, which have implications in cancer therapy.

- Pharmacological Effects : Furan-containing compounds can possess anti-inflammatory and antimicrobial properties.

Case Studies and Research Findings

-

Cross-Coupling Reactions :

- A study demonstrated that varying substituents on both the furan and tolyl rings significantly influence reaction rates and product yields. Electron-donating groups enhance nucleophilicity, leading to faster coupling reactions compared to electron-withdrawing groups.

-

Biological Activity Exploration :

- Research into boronic acids has highlighted their potential as enzyme inhibitors, particularly in cancer treatment contexts. The unique structure of this compound may provide avenues for developing new therapeutic agents.

-

Synthesis Optimization :

- Various synthetic routes for producing this compound have been explored, including palladium-catalyzed reactions that facilitate the formation of the desired boronic ester under mild conditions.

Mechanism of Action

The mechanism of action of 4-(4-Tolyl)furan-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling reaction involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Furan-2-boronic Acid Pinacol Ester

- Structure : Simplest furan-based boronic ester without additional substituents.

- Synthesis : Achieved via Pd-catalyzed coupling (86%) or Ir-catalyzed boration (83%) .

- Reactivity : High due to the unsubstituted furan’s electron-rich nature.

- Applications : Widely used in cross-coupling reactions for natural product synthesis .

4-(2-Thienyl)furan-2-boronic Acid Pinacol Ester

- Structure : Thienyl group at the 4-position (electron-rich sulfur heterocycle).

- Impact : Thienyl’s π-conjugation enhances stability in radical reactions but may reduce solubility compared to alkyl substituents .

- Applications : Useful in optoelectronic materials due to thiophene’s conductive properties.

3-Cyanothiophene-4-boronic Acid Pinacol Ester

- Structure : Cyan group (electron-withdrawing) on thiophene.

- Impact : Lowers electron density, slowing cross-coupling kinetics but improving oxidative stability .

- Applications : Ideal for electron-deficient systems in organic semiconductors.

4-Aminophenylboronic Acid Pinacol Ester

- Structure: Amino group at the para position.

- Impact: Amino group increases nucleophilicity, enabling hydrogen bonding and pH-sensitive applications .

- Applications : Biosensors and targeted drug delivery systems.

Comparative Data Table

*Inferred yields based on similar syntheses .

Key Findings and Implications

- Electronic Effects: The 4-Tolyl group’s electron-donating nature enhances stability in radical reactions compared to electron-withdrawing groups (e.g., cyano) .

- Synthetic Flexibility : Palladium catalysis remains the gold standard for boronic ester synthesis, but iridium methods offer alternatives for sensitive substrates .

- Material Science : Bulky substituents (e.g., tolyl) may impede polymer cross-linking but improve thermal stability, as seen in high-Tg poly(boronates) .

Limitations : Direct data on this compound is sparse; further experimental studies are needed to confirm reactivity and application benchmarks.

Biological Activity

4-(4-Tolyl)furan-2-boronic acid pinacol ester is a boronic ester with a unique structural composition that includes a furan ring and a para-tolyl group. Its molecular formula is CHBO, and it has a molecular weight of approximately 194.04 g/mol. This compound is primarily recognized for its role in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is pivotal in forming biaryl compounds. While specific biological activities of this compound are not extensively documented, it is essential to explore its potential biological implications based on the characteristics of similar compounds in the boronic acid class.

The synthesis of this compound typically involves reactions that generate boronic esters from boronic acids and pinacol. This compound can be synthesized through various methods, emphasizing its versatility in organic chemistry.

Key Reactions:

- Suzuki-Miyaura Coupling: The primary chemical reaction involving this compound is its participation in cross-coupling reactions with electrophiles, often facilitated by palladium catalysts. The mechanism involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Potential Biological Activities

- Enzyme Inhibition: Boronic acids and their derivatives have been studied for their ability to inhibit proteasomes, which play a crucial role in protein degradation pathways. This inhibition can lead to growth inhibition in cancer cells.

- Antimicrobial Properties: Compounds containing furan moieties are known for diverse pharmacological effects, including antimicrobial activities. The furan ring may enhance the compound's interaction with biological targets.

- Anticancer Activity: Similar boronic acids have demonstrated anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction.

Comparative Analysis with Related Compounds

A comparative analysis helps elucidate the potential biological implications of this compound by examining structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylphenylboronic acid pinacol ester | Boronic ester | Contains a methyl group affecting reactivity |

| 2-(2-Tolyl)pyrimidine-4-boronic acid pinacol ester | Boronic ester with pyrimidine | Different heterocyclic structure |

| 2-(4-Tolyl)thiazole-4-boronic acid pinacol ester | Boronic ester with thiazole | Features sulfur in heterocyclic structure |

These compounds exhibit varying degrees of reactivity and biological activity due to differences in their substituents and ring structures.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with boronic acids:

- Anticancer Activity: A study indicated that certain boronic acid derivatives act as proteasome inhibitors, halting cell cycle progression at the G2/M phase in U266 cells, leading to significant growth inhibition .

- Antiviral Activity: Research has shown that some boronic acids exhibit antiviral properties by inhibiting HIV replication through interactions with viral proteins .

- Mechanism of Action: The mechanism of action for many boronic acids involves binding to specific enzymes or receptors, inhibiting their activity and exerting biological effects such as antimicrobial action or cancer cell growth suppression .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Tolyl)furan-2-boronic acid pinacol ester?

- Methodological Answer: The synthesis typically involves Miyaura borylation, where halogenated precursors (e.g., bromo- or iodo-furan derivatives) undergo palladium-catalyzed coupling with bis(pinacolato)diboron. For example, Hartwig’s boronylation protocol (modified for furan systems) can introduce the boronic ester group via transition-metal catalysis under inert conditions . Asymmetric hydroboration and radical-mediated protodeboronation strategies may also be adapted for sterically hindered derivatives .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer: The boronic ester acts as a nucleophilic partner, coupling with aryl/heteroaryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). The 4-Tolyl group enhances electron density, potentially accelerating transmetallation steps. Optimization of solvent (THF/toluene mixtures), temperature (80–110°C), and ligand choice (e.g., SPhos) is critical for yield and selectivity .

Q. What factors influence its stability during storage and handling?

- Methodological Answer: Boronic esters are moisture-sensitive and prone to hydrolysis. Storage at 0–6°C under inert gas (argon/nitrogen) in anhydrous solvents (e.g., THF) is recommended. The 4-Tolyl substituent may improve steric protection of the boron center, but prolonged exposure to protic solvents or acidic conditions should be avoided .

Advanced Research Questions

Q. How can competing protodeboronation be minimized during cross-coupling reactions?

- Methodological Answer: Protodeboronation is a key side reaction, especially under basic conditions. Radical-inhibiting additives (e.g., TEMPO) or low-temperature protocols (e.g., −10°C in THF/H₂O) can suppress this pathway. Catalytic protodeboronation methods using Ni or Cu catalysts may also be repurposed to stabilize the boronic ester .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹¹B NMR (δ ~30 ppm for pinacol esters) and 2D NMR (e.g., HSQC, HMBC) verify boron connectivity and regiochemistry. X-ray crystallography is definitive for resolving steric effects of the 4-Tolyl group .

Q. How do electronic effects of the 4-Tolyl group influence reactivity in transition-metal-catalyzed reactions?

- Methodological Answer: The electron-donating methyl group in the 4-Tolyl substituent increases electron density at the furan ring, enhancing oxidative addition rates in Pd-catalyzed couplings. However, steric bulk may reduce accessibility to the boron center, requiring tailored ligands (e.g., bulky phosphines) to balance reactivity and steric hindrance .

Q. What strategies address low yields in multi-step syntheses involving this boronic ester?

- Methodological Answer: Intermediate purification (e.g., flash chromatography, recrystallization) and stepwise optimization are critical. For example, in benzo[b]furan syntheses, lowering reaction temperatures (e.g., 50°C) can suppress side reactions like premature desilylation, while post-functionalization (e.g., desilylation with aqueous base) improves final yields .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on reaction yields with this compound?

- Methodological Answer: Discrepancies often arise from variations in catalyst loading, solvent purity, or trace moisture. Systematic control experiments (e.g., Karl Fischer titration for water content) and reproducibility studies under standardized conditions (e.g., glovebox vs. Schlenk line) are essential. Cross-validation using alternative detection methods (e.g., UV-Vis for H₂O₂ byproduct quantification ) can clarify mechanistic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.